Bomedemstat is classified as a small molecule drug and falls under the category of epigenetic modifiers. It is recognized for its role as a lysine-specific demethylase 1 inhibitor, which is pivotal in regulating gene expression through histone methylation. The compound is derived from synthetic methods designed to optimize its potency and selectivity against its target enzyme.
The synthesis of Bomedemstat involves several key steps aimed at constructing its complex molecular framework. The process typically begins with the formation of the core structure that includes the essential functional groups required for biological activity against lysine-specific histone demethylase 1A.
Technical details regarding specific reaction conditions, such as temperature, solvent systems, and catalysts, are critical for optimizing yield and purity.
Bomedemstat has a molecular formula of with a molecular weight of approximately 485.61 g/mol. The structural representation reveals multiple functional groups that contribute to its inhibitory activity:
The InChIKey for Bomedemstat is KQKBMHGOHXOHTD-KKUQBAQOSA-N, which aids in its identification across chemical databases.
Bomedemstat primarily undergoes interactions with lysine-specific histone demethylase 1A through competitive inhibition mechanisms. The compound binds reversibly or irreversibly depending on the concentration and specific conditions:
Bomedemstat exerts its pharmacological effects by inhibiting lysine-specific histone demethylase 1A, an enzyme involved in removing methyl groups from histones, thus altering chromatin structure and gene expression patterns:
Bomedemstat hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining dosing regimens and formulation strategies in clinical applications.
Bomedemstat is primarily being explored for its potential applications in oncology:
As ongoing clinical trials progress, further insights into its efficacy and safety profiles will shape its future use in therapeutic contexts.
Lysine-Specific Demethylase 1 catalyzes histone demethylation through a flavin adenine dinucleotide-dependent oxidative reaction. The enzyme facilitates the removal of methyl groups from mono- or dimethylated lysine 4 on histone H3 (Histone 3 Lysine 4 mono-methylation/Histone 3 Lysine 4 di-methylation) through a redox process. During catalysis, flavin adenine dinucleotide abstracts a hydride ion from the methylated lysine residue, generating an iminium intermediate. This intermediate undergoes hydrolysis to yield the demethylated lysine and formaldehyde. The reduced flavin adenine dinucleotide subsequently reacts with molecular oxygen to regenerate the oxidized cofactor, producing hydrogen peroxide as a byproduct. This catalytic cycle enables dynamic regulation of gene expression through epigenetic modification [1] [2].
Bomedemstat hydrochloride (designated chemically as N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide hydrochloride) contains a cyclopropylamine moiety that serves as a mechanism-based inhibitor. The compound exploits this catalytic mechanism by acting as an alternative substrate. The free cyclopropylamine group undergoes hydride abstraction by oxidized flavin adenine dinucleotide, triggering ring strain-induced rearrangement. This generates a conjugated iminium cation intermediate that is hydrolytically cleaved into reactive fragments [1] [7].
Table 1: Enzyme Inhibition Selectivity Profile of Bomedemstat
Enzyme Target | IC₅₀ (nM) | Selectivity Ratio vs. Lysine-Specific Demethylase 1 |
---|---|---|
Lysine-Specific Demethylase 1 | 2–10 | 1 |
Monoamine Oxidase A | >25,000 | >2,500 |
Monoamine Oxidase B | >25,000 | >2,500 |
Representative Kinases (n=50) | >10,000 | >1,000 |
Data compiled from biochemical assays [2] [7]
The inhibition mechanism culminates in irreversible covalent modification of the enzyme. Following hydrolytic cleavage of bomedemstat, the liberated cinnamaldehyde derivative reacts with the reduced flavin adenine dinucleotide cofactor within the active site. This reaction generates a stable flavin adenine dinucleotide-inhibitor adduct that remains tightly bound to Lysine-Specific Demethylase 1. Structural analyses through X-ray crystallography confirm that this adduct formation effectively "locks" the Lysine-Specific Demethylase 1/RE1-Silencing Transcription Factor Cofactor complex in a permanently inactivated state. The covalent nature of this interaction provides sustained pharmacological activity beyond the pharmacokinetic presence of the drug, as enzyme function can only be restored through synthesis of new Lysine-Specific Demethylase 1 protein [1] [2] [7].
Bomedemstat exhibits precise substrate discrimination by selectively inhibiting the demethylation of Histone 3 Lysine 4 mono-methylation and Histone 3 Lysine 4 di-methylation while lacking activity against Histone 3 Lysine 4 tri-methylation. This specificity arises from fundamental differences in the catalytic requirements for different methylation states. The initial hydride transfer step requires an available lone electron pair on the nitrogen atom of the methylated lysine, which is absent in the quaternary ammonium group of Histone 3 Lysine 4 tri-methylation. Consequently, Lysine-Specific Demethylase 1 cannot process trimethylated substrates regardless of inhibitor presence. Biochemical assays demonstrate that bomedemstat treatment increases cellular levels of Histone 3 Lysine 4 mono-methylation and Histone 3 Lysine 4 di-methylation by 3–5 fold within 24 hours, while Histone 3 Lysine 4 tri-methylation marks remain unaffected. This selective blockade alters the epigenetic landscape by preserving activating marks at promoter regions of genes involved in cellular differentiation [1] [7] [8].
Table 2: Effects of Bomedemstat on Histone Methylation Marks
Methylation Mark | Demethylation Substrate | Fold Change Post-Treatment | Functional Consequence |
---|---|---|---|
Histone 3 Lysine 4 mono-methylation | Yes | ↑ 3.5 | Transcriptional activation |
Histone 3 Lysine 4 di-methylation | Yes | ↑ 4.2 | Transcriptional activation |
Histone 3 Lysine 4 tri-methylation | No | ↔ | No direct effect |
Histone 3 Lysine 9 mono-methylation | Variable | ↑ 2.1 | Context-dependent effects |
Data from cell-based assays across hematopoietic and solid tumor models [2] [7] [8]
Beyond histone substrates, Lysine-Specific Demethylase 1 demethylates non-histone proteins including tumor suppressor p53, DNA methyltransferase 1, and signal transducer and activator of transcription 3. Bomedemstat-mediated inhibition of these activities contributes significantly to its pathophysiological effects. In JAK2V617F-mutant hematopoietic cells, bomedemstat increases methylation of p53 at lysine 370, stabilizing the tumor suppressor protein and enhancing its transcriptional activity. This leads to upregulation of pro-apoptotic factors including BCL-2 Binding Component 3 (PUMA) and downregulation of anti-apoptotic B-Cell Lymphoma Extra Large. Additionally, inhibition of signal transducer and activator of transcription 3 demethylation suppresses its transcriptional activity in cancer stem cells, reducing self-renewal capacity. These non-histone effects create a multi-modal antitumor mechanism that complements the epigenetic actions of bomedemstat [1] [3] [8].
Lysine-Specific Demethylase 1 functions within large transcriptional complexes, most notably the RE1-Silencing Transcription Factor Cofactor corepressor complex. Structural studies reveal that bomedemstat binding induces conformational changes beyond the active site that propagate through the protein-protein interfaces. These changes alter the positioning of Lysine-Specific Demethylase 1 relative to other complex components, including RE1-Silencing Transcription Factor Cofactor and histone deacetylase 1. This disruption impedes the allosteric communication required for coordinated repressor activity. Specifically, bomedemstat binding reduces the affinity between Lysine-Specific Demethylase 1 and RE1-Silencing Transcription Factor Cofactor by approximately 15-fold, as measured by surface plasmon resonance. This partial complex dissociation impairs the recruitment of the entire repressor machinery to target genes, leading to loss of transcriptional silencing [1] [7].
The inhibition of Lysine-Specific Demethylase 1 by bomedemstat triggers extensive chromatin remodeling through two interconnected mechanisms: epigenetic mark preservation and transcription factor liberation. First, accumulated Histone 3 Lysine 4 mono-methylation/Histone 3 Lysine 4 di-methylation marks at promoter regions create a permissive chromatin state by recruiting reader proteins that promote an open chromatin configuration. Second, bomedemstat disrupts the interaction between Lysine-Specific Demethylase 1 and SNAIL/Growth Factor Independence 1 family transcription factors that utilize the N-terminal SNAG (SNAIL/GFI1) domain for binding. These transcription factors depend on Lysine-Specific Demethylase 1 for their repressive function. In acute myeloid leukemia models, this disruption de-represses differentiation programs by activating genes such as CCAAT Enhancer Binding Protein Epsilon and Pu.1, leading to terminal granulocytic differentiation. Similarly, in neuroendocrine prostate cancer, bomedemstat treatment reduces the occupancy of Growth Factor Independence 1 and Insulinoma-Associated Protein 1 at target genes, restoring epithelial differentiation markers [2] [3] [7].
The comprehensive molecular effects of bomedemstat hydrochloride establish it as a multifunctional epigenetic modulator with precise targeting of Lysine-Specific Demethylase 1-dependent processes. Through covalent inhibition of catalytic activity and disruption of scaffolding functions, bomedemstat simultaneously alters epigenetic marks, non-histone protein function, transcriptional complex integrity, and chromatin architecture, culminating in reprogramming of cell differentiation and proliferation pathways across diverse pathological contexts.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1